molecular formula C14H10BrN3O2 B5793192 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5793192
M. Wt: 332.15 g/mol
InChI Key: MUMNEESXIJVGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. This compound has also been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its diverse biological activities. This compound can be used to study various diseases and their underlying mechanisms. However, one of the limitations of using this compound is its potential toxicity. Careful consideration must be given to the dosage and administration of this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis method for 2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-bromobenzyl alcohol with hydrazine hydrate to form 4-bromobenzyl hydrazine. This compound is then reacted with ethyl pyruvate to form 4-bromobenzyl hydrazine ethyl pyruvate. Finally, this compound is reacted with 2-chloropyridine to form this compound.

Scientific Research Applications

2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-10-4-6-11(7-5-10)19-9-13-17-14(18-20-13)12-3-1-2-8-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMNEESXIJVGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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